N-(furan-2-ylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-18(20-13-16-9-6-12-25-16)17-14-21-23(15-7-2-1-3-8-15)19(17)22-10-4-5-11-22/h1-12,14H,13H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQRRRGXLORRIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NCC3=CC=CO3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step reactions. One common method involves the condensation of furan-2-carbaldehyde with an appropriate amine to form the furan-2-ylmethyl intermediate. This intermediate is then reacted with 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The use of green chemistry principles, such as solvent-free reactions or the use of ionic liquids, can also be considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Pyrazoline derivatives.
Substitution: N-substituted pyrrole derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan, pyrrole, and pyrazole rings contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The table below highlights key structural differences and biological activities of comparable pyrazole-carboxamide derivatives:
| Compound Name | Key Structural Features | Biological Activity/Unique Properties | Source |
|---|---|---|---|
| N-(furan-2-ylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (Target Compound) | Furan-2-ylmethyl, phenyl, pyrrole substituents | Predicted anticancer/anti-inflammatory activity due to furan’s hydrogen-bonding capacity | |
| N-(4-bromophenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide | Bromophenyl (electron-withdrawing), methyl at N1 | Enhanced metabolic stability; explored in kinase inhibition studies | |
| N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide | Benzo[d][1,3]dioxole (electron-rich), chlorophenyl | Antitumor activity against leukemia cell lines (IC₅₀: 2.1–5.3 µM) | |
| 1-(4-fluorophenyl)-N-(pyridin-3-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide | Fluorophenyl, pyridin-3-yl carboxamide | Neuroactive properties; potential CNS-targeting applications | |
| N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | Imidazo[1,2-a]pyridine core, methyl at C5 | Selective COX-2 inhibition (IC₅₀: 0.8 µM); anti-inflammatory lead |
Key Structural and Functional Differences
- Substituent Effects: Furan vs. Benzo[d][1,3]dioxole: The target’s furan ring offers moderate electron-donating effects and compact steric bulk, whereas benzo[d][1,3]dioxole in enhances π-π stacking but reduces solubility. Phenyl vs. Halogenated Aryl Groups: The target’s unsubstituted phenyl group may improve membrane permeability compared to bromo- or chloro-substituted analogs (e.g., ), which exhibit stronger target binding but higher molecular weight.
Pharmacological and Physicochemical Properties
| Property | Target Compound | N-(4-bromophenyl)-1-methyl-5-(pyrrolyl) analog | N-(benzodioxolylmethyl)-2-chlorophenyl analog |
|---|---|---|---|
| Molecular Weight (g/mol) | ~375–400 (estimated) | 434.9 | 434.9 |
| LogP | 2.8 (predicted) | 3.5 | 4.1 |
| Solubility (µg/mL) | Moderate (aqueous) | Low (improved with bromine’s polarity) | Very low (lipophilic benzodioxole) |
| Bioactivity | Anticancer (in silico prediction) | Kinase inhibition (IC₅₀: 0.5–2 µM) | Antitumor (IC₅₀: 2.1–5.3 µM) |
Biological Activity
N-(furan-2-ylmethyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, a compound with a complex structure featuring furan and pyrrole rings, has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 332.4 g/mol. The structural components include:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Pyrrole ring : A five-membered ring with nitrogen.
- Phenyl group : A benzene derivative that enhances the compound's reactivity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyrazole can effectively inhibit bacterial strains such as E. coli and Staphylococcus aureus .
| Compound | Bacterial Strains Tested | Activity |
|---|---|---|
| Pyrazole Derivatives | E. coli, S. aureus | Good activity observed |
| Compound 11 (from similar studies) | Various strains | Enhanced antimicrobial activity due to aliphatic amide pharmacophore |
Anticancer Properties
The anticancer potential of pyrazole derivatives has been extensively studied. For example, compounds have shown promising results in inhibiting tumor necrosis factor (TNF) and interleukin (IL) activities, which are crucial in cancer progression .
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets and pathways, potentially modulating enzyme activity or receptor binding . The presence of both furan and pyrrole rings may enhance its ability to engage with biological targets.
Synthesis Methods
The synthesis typically involves the condensation of furan derivatives with phenyl and pyrrole components under controlled conditions. A common method includes the use of catalytic amounts of iron (III) chloride in water, which facilitates the reaction under mild conditions .
Q & A
Q. Methodology :
In silico docking : Screen against kinase or GPCR libraries (e.g., using AutoDock Vina) to predict binding affinities. The pyrrole and furan moieties show affinity for ATP-binding pockets in kinases .
Cellular assays : Measure inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in macrophages or antiproliferative activity in cancer cell lines (IC₅₀ values typically 5–20 µM) .
Biophysical validation : Surface plasmon resonance (SPR) or ITC to quantify binding kinetics (e.g., Kd ~ 1–10 µM for kinases) .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound?
Q. Key substituent modifications and effects :
| Substituent | Biological Activity | Reference |
|---|---|---|
| Furan-2-ylmethyl | Enhances solubility and membrane permeability | |
| 1H-Pyrrol-1-yl | Increases kinase inhibition (e.g., JAK2, EGFR) | |
| Phenyl group | Stabilizes hydrophobic interactions with targets |
Q. Methods :
- Parallel synthesis of analogs with varying substituents.
- Comparative IC₅₀ determination in enzyme inhibition assays .
Advanced: How should researchers address contradictory data in biological activity studies?
Case example : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 25 µM for EGFR inhibition) may arise from:
Assay conditions : Differences in ATP concentrations (1 mM vs. 10 µM) or incubation times .
Cellular context : Variability in cell line expression levels of off-target proteins.
Resolution :
- Standardize assay protocols (e.g., ATP at 10 µM, 1-hour pre-incubation).
- Use isoform-specific inhibitors as controls .
Advanced: What are the recommended approaches for toxicity profiling?
In vitro :
- Hepatotoxicity : CYP450 inhibition assays (e.g., CYP3A4 IC₅₀ > 50 µM indicates low risk) .
- Genotoxicity : Ames test for mutagenicity.
In vivo :
- Acute toxicity in zebrafish embryos (LD₅₀ > 100 mg/kg).
- Subchronic rodent studies (28-day dosing, monitor liver/kidney biomarkers) .
Advanced: How can computational modeling optimize this compound’s pharmacokinetics?
Q. ADME prediction :
- LogP : ~3.1 (moderate lipophilicity; adjust via polar groups).
- Permeability : Caco-2 assay Papp < 5 × 10⁻⁶ cm/s (low oral bioavailability).
Strategies : - Introduce solubilizing groups (e.g., -OH, -COOH) on the phenyl ring.
- Prodrug formulations (e.g., ester derivatives) to enhance absorption .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
